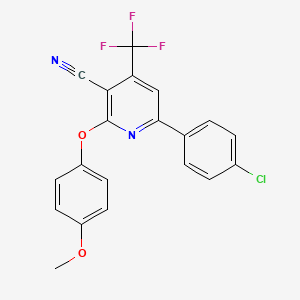

2-(2,4-二氟苯胺基)-4-(二甲氨基)烟腈

描述

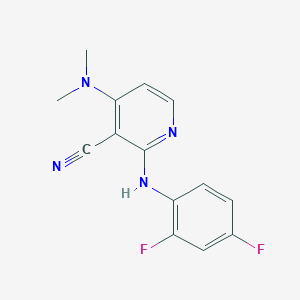

Structure Determination of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile

The study presents a modified Strecker synthesis to produce a new α-amino nitrile compound. The synthesis involved the reaction of 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide, facilitated by silica-supported sulfuric acid at room temperature. The resulting compound formed yellow prisms characterized by monoclinic space group P21/c. The molecular structure was determined with precise measurements, including cell dimensions and refinement convergence. The molecules interact through C–H∙∙∙N and C–H∙∙∙π contacts, forming zig-zag ribbons that are further connected by van der Waals interactions. This structure is significant as it contributes to the understanding of α-amino nitriles and their potential applications in organic synthesis .

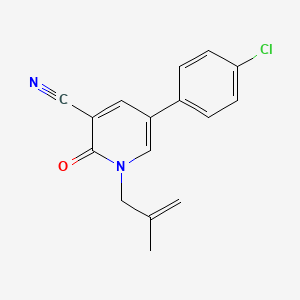

Synthesis of Functionalized 4-Unsubstituted Ethyl Nicotinates and Nicotinonitriles

In another study, a new reagent for organic synthesis, 2-cyano-3-(dimethylamino)prop-2-ene thioamide, was developed. This reagent was synthesized through the condensation of cyclopent(hex)ylidenecyanothioacetamide with N, N-dimethylformamide dimethyl acetal. Utilizing this reagent, a series of ethyl nicotinates and nicotinonitriles were successfully synthesized via a vinyl substitution reaction. The creation of this reagent opens up new possibilities for the synthesis of various nicotinic derivatives, which could be valuable in the development of pharmaceuticals and other chemical entities .

Analysis of "2-(2,4-Difluoroanilino)-4-(dimethylamino)nicotinonitrile"

While the provided papers do not directly discuss "2-(2,4-Difluoroanilino)-4-(dimethylamino)nicotinonitrile," they offer insights into related compounds and synthesis methods that could be relevant. The first paper details a modified Strecker reaction to create an α-amino nitrile with a similar dimethylamino group . The second paper introduces a new reagent that could potentially be used in the synthesis of various nicotinonitriles, possibly including the compound . These studies highlight the importance of innovative synthesis methods and structural analysis in advancing the field of organic chemistry.

科学研究应用

原始地球合成

- 原始地球条件下的合成:包括与 2-(2,4-二氟苯胺基)-4-(二甲氨基)烟腈 相似的结构在内的烟腈衍生物可以在原始地球条件下合成。这个过程涉及乙烯和氨上的放电反应,导致吡啶和氢氰酸的形成,然后反应生成氰基吡啶。这些化合物在理解早期地球化学和生命的起源方面具有潜在意义 (Friedmann、Miller 和 Sanchez,1971 年)。

阿尔茨海默病研究

- 阿尔茨海默病成像:与 2-(2,4-二氟苯胺基)-4-(二甲氨基)烟腈 相似的烟腈衍生物已与正电子发射断层扫描结合使用,以定位和监测阿尔茨海默病患者大脑中神经纤维缠结和 β-淀粉样斑块的进展。这项研究有助于诊断评估和治疗监测 (Shoghi-Jadid 等人,2002 年)。

化学合成

- 吡啶衍生物的合成:烟腈化合物用于化学合成中以创建各种衍生物,这些衍生物在分子探针和诊断中具有应用。例如,阿尔茨海默病诊断中使用的分子探针的甲醛衍生物的合成表明了这些化合物在化学合成和药物应用中的多功能性 (Škofic 等人,2005 年)。

微波辅助合成

- 微波辅助无溶剂合成:开发了使用微波辐射在无溶剂条件下合成新型烟腈衍生物(包括与 2-(2,4-二氟苯胺基)-4-(二甲氨基)烟腈 相关的衍生物)的有效方法。这种方法因其效率和环境友好性而显着 (Srikrishna 和 Dubey,2018 年)。

缓蚀

- 工业应用中的缓蚀:一些烟腈衍生物已被研究其对酸性溶液中碳钢的缓蚀作用。这项研究与缓蚀至关重要的工业应用相关 (Fouda 等人,2020 年)。

光化学研究

- 了解荧光和光化学反应:对 4-(N,N-二甲氨基)苯腈 等化合物的研究提供了对双重荧光和光化学反应的见解。这项研究对于开发具有特定光学特性的材料非常重要 (Kochman 等人,2015 年)。

属性

IUPAC Name |

2-(2,4-difluoroanilino)-4-(dimethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N4/c1-20(2)13-5-6-18-14(10(13)8-17)19-12-4-3-9(15)7-11(12)16/h3-7H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIQBOLGMLKCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)NC2=C(C=C(C=C2)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B3035820.png)

![1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol](/img/structure/B3035821.png)

![[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl 4-chlorobenzoate](/img/structure/B3035822.png)

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-[3-(trifluoromethyl)phenyl]sulfanylpyrrolidine-2,5-dione](/img/structure/B3035823.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]methyl]piperazine](/img/structure/B3035824.png)

![1-(4-bromophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B3035825.png)

![5-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-2-phenyl-1,2,4-triazolidin-3-one](/img/structure/B3035826.png)

![3,4-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3035829.png)

![3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3035835.png)

![2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3035837.png)

![5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile](/img/structure/B3035840.png)